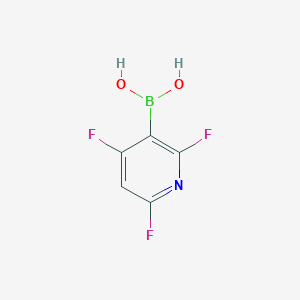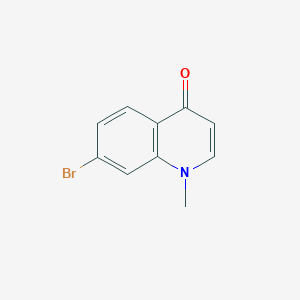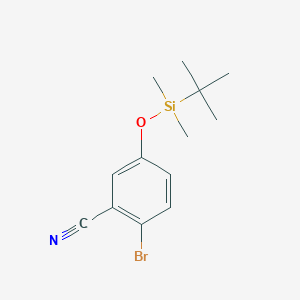
2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile is an organic compound that features a bromine atom, a benzonitrile group, and a tert-butyldimethylsilyl ether. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, followed by bromination and nitrile formation. The reaction conditions often include the use of imidazole as a catalyst and dimethylformamide (DMF) as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The benzonitrile group can be reduced to an amine, and the TBDMS group can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange.
Reduction: Lithium aluminum hydride (LiAlH4) can reduce the nitrile group to an amine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the TBDMS group.
Major Products
The major products formed from these reactions include substituted benzonitriles, amines, and oxidized derivatives of the TBDMS group .
Scientific Research Applications
2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the nitrile group are key functional groups that participate in various chemical reactions. The TBDMS group serves as a protecting group, which can be selectively removed under specific conditions .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine
- tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyl bromide
Uniqueness
2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. The presence of the TBDMS group offers stability and protection during synthetic procedures, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C13H18BrNOSi |
|---|---|
Molecular Weight |
312.28 g/mol |
IUPAC Name |
2-bromo-5-[tert-butyl(dimethyl)silyl]oxybenzonitrile |
InChI |
InChI=1S/C13H18BrNOSi/c1-13(2,3)17(4,5)16-11-6-7-12(14)10(8-11)9-15/h6-8H,1-5H3 |
InChI Key |
LYWCULQYTVISJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


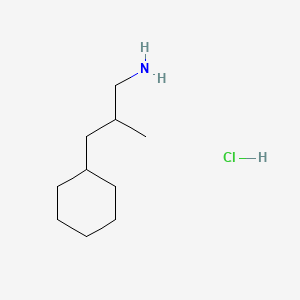
![{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13474069.png)
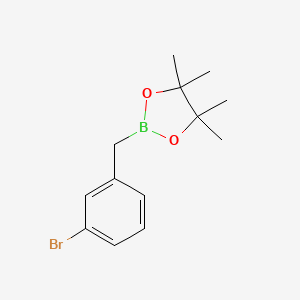
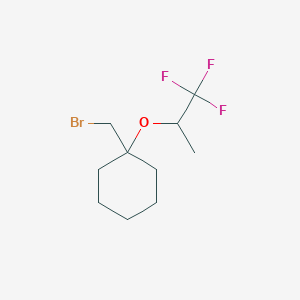

![1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13474099.png)
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13474117.png)





